Cas no 26103-07-1 (Chloromethyl Hexafluoroisopropyl Ether)

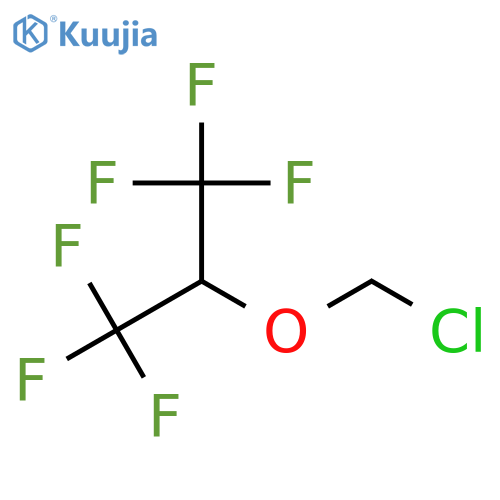

26103-07-1 structure

商品名:Chloromethyl Hexafluoroisopropyl Ether

Chloromethyl Hexafluoroisopropyl Ether 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

- Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether

- Propane, 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoro-

- 1,1,1,3,3,3-hexafluoro(2-chloromethoxy)propane

- 1,1,1,3,3,3-Hexafluoro-2-(chloromethoxy)propane

- 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether

- 2-chloromethoxy-1,1,1,3,3,3-hexafluoro-propane

- AG-E-81236

- AK114285

- chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)-ethyl ether

- chlorosevo ether

- CTK4F7067

- KB-84236

- LS41223

- Sevochlorane

- Chloromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether

- Chloromethyl hexafluoroisopropyl ether

- Ether chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl

- UNII-RN4H73V5U3

- (CF3)2CHOCH2Cl

- 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoro-propane

- RN4H73V5U3

- J-016256

- SCHEMBL1025771

- STL555699

- chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether

- BBL101902

- 1,1,1,3,3,3-Hexafluoro-2-chloromethoxypropane

- AKOS016009706

- 1,1,1,3,3,3-hexafluoro(2-chloromethoxy) propane

- MFCD09952406

- AMY6855

- FS-4171

- DB-354912

- DTXSID20436024

- 26103-07-1

- Ether, chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl

- Chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)

- Chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether

- Chloromethyl Hexafluoroisopropyl Ether

-

- MDL: MFCD09952406

- インチ: InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2

- InChIKey: HHYFUCXZHKDNPT-UHFFFAOYSA-N

- ほほえんだ: C(Cl)OC(C(F)(F)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 215.97769

- どういたいしつりょう: 215.9776614g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.488

- ゆうかいてん: Not available

- ふってん: 95 ºC

- フラッシュポイント: 11 ºC

- 屈折率: 1.31

- ようかいど: DMSO, Methanol

- PSA: 9.23

- じょうきあつ: 52.8±0.2 mmHg at 25°C

Chloromethyl Hexafluoroisopropyl Ether セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Refrigerator, under inert atmosphere

Chloromethyl Hexafluoroisopropyl Ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM342855-500g |

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane |

26103-07-1 | 95%+ | 500g |

$686 | 2024-07-28 | |

| Fluorochem | 047548-1g |

Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether |

26103-07-1 | 99% | 1g |

£11.00 | 2022-03-01 | |

| Fluorochem | 047548-100g |

Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether |

26103-07-1 | 99% | 100g |

£194.00 | 2022-03-01 | |

| A2B Chem LLC | AB29015-5g |

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane |

26103-07-1 | 98% | 5g |

$34.00 | 2024-04-20 | |

| A2B Chem LLC | AB29015-100g |

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane |

26103-07-1 | 98% | 100g |

$176.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1240059-25g |

Propane, 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoro- |

26103-07-1 | 98% | 25g |

$210 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1240059-5g |

Propane, 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoro- |

26103-07-1 | 98% | 5g |

$135 | 2025-02-20 | |

| TRC | C587878-25000mg |

Chloromethyl Hexafluoroisopropyl Ether |

26103-07-1 | 25g |

$368.00 | 2023-05-18 | ||

| Chemenu | CM342855-25g |

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane |

26103-07-1 | 95%+ | 25g |

$65 | 2024-07-28 | |

| Chemenu | CM342855-100g |

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane |

26103-07-1 | 95%+ | 100g |

$215 | 2024-07-28 |

Chloromethyl Hexafluoroisopropyl Ether 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

26103-07-1 (Chloromethyl Hexafluoroisopropyl Ether) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:26103-07-1)Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:26103-07-1)六氟异丙基氯甲醚 (HFCMOP) / 1,1,1,3,3,3-六氟-2-氯甲氧基丙烷

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ